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An In-depth Guide to the Biologic Assignment Trial of Reduced-Intensity Allogeneic
Hematopoietic Cell Transplantation for High-Risk Myelodysplastic Syndromes

This technical guide provides a comprehensive overview of the Blood and Marrow Transplant
Clinical Trials Network (BMT CTN) 1102 study, a pivotal multicenter, biologic assignment trial.
The study was designed to compare the efficacy of reduced-intensity conditioning (RIC)
allogeneic hematopoietic cell transplantation (alloHCT) against hypomethylating therapy or
best supportive care in older patients with intermediate-2 and high-risk myelodysplastic
syndromes (MDS). This document is intended for researchers, scientists, and drug
development professionals, offering detailed insights into the trial's methodology, quantitative
outcomes, and experimental workflow.

Study Rationale and Objectives

The BMT CTN 1102 trial (NCT02016781) was initiated to address a critical knowledge gap in
the management of older adults with higher-risk MDS.[1][2] While alloHCT is the only
potentially curative option for MDS, its role in older patients, who represent the majority of MDS
diagnoses, was not well-defined, particularly in the context of reduced-intensity conditioning
regimens.[1][2]

The primary objective of the study was to compare the 3-year overall survival (OS) between
patients with a suitable HLA-matched donor who were intended to receive a RIC alloHCT
(Donor arm) and those without a readily available donor who were to receive non-transplant
therapies (No-Donor arm).[1]
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Secondary objectives included comparing leukemia-free survival (LFS), quality of life (QOL),
and cost-effectiveness between the two arms.[1]

Experimental Protocols
Patient Population and Eligibility Criteria

The study enrolled patients between the ages of 50 and 75 with de novo MDS classified as
Intermediate-2 or High risk by the International Prognostic Scoring System (IPSS).[3] Key
inclusion and exclusion criteria are summarized below.

Inclusion Criteria Exclusion Criteria

Age 50-75 years[3] Prior allogeneic HCT

De novo MDS with IPSS Intermediate-2 or High Intent to use a myeloablative conditioning

risk[3] regimen[3]

) ] ) Intent to use a donor other than an HLA-
Considered a suitable candidate for RIC

alloHCT[3]

matched related or 8/8 matched unrelated
donor[3]

Karnofsky performance status = 70 or ECOG <
1

Active, uncontrolled infection

Willingness to comply with treatment o ) )
) Significant organ dysfunction precluding HCT
assignment[3]

Study Design and Treatment Arms

This was a multicenter, prospective, biologic assignment trial.[1][2] Patients were not
randomized in the traditional sense; instead, their treatment arm was determined by the
availability of a suitable HLA-matched donor within 90 days of initiating a search.[1][2]

e Donor Arm: Patients with an identified 8/8 HLA-matched related or unrelated donor were
assigned to this arm with the intent to proceed to RIC alloHCT.[1]

¢ No-Donor Arm: Patients for whom a suitable donor was not identified within the 90-day
timeframe remained in this arm and were treated with hypomethylating agents or best
supportive care as per institutional standards.[1][2]
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Methodologies

Donor Identification and HLA Typing: A formal search for an 8/8 HLA-matched unrelated donor
was initiated through the National Marrow Donor Program (NMDP) for patients without a
matched sibling donor. High-resolution typing for HLA-A, -B, -C, and -DRB1 was required.[2]

Reduced-Intensity Conditioning (RIC) Regimens: The choice of the specific RIC regimen was
at the discretion of the participating transplant center, but had to adhere to the Center for
International Blood and Marrow Transplant Research (CIBMTR) definition of RIC.[2] This
generally includes regimens with reduced doses of total body irradiation (TBI) or chemotherapy
agents compared to myeloablative regimens. The most commonly used regimens in this trial
were fludarabine combined with either busulfan or melphalan.[4]

Non-Transplant Therapies: Patients in the No-Donor arm received treatment as per the
standard of care at their institution. This primarily consisted of hypomethylating agents (e.g.,
azacitidine or decitabine) or best supportive care, which could include blood transfusions,
growth factors, and antibiotics.

Quality of Life Assessment: QOL was assessed using the Functional Assessment of Cancer
Therapy-General (FACT-G), SF-36, and EQ-5D questionnaires.[5] These were administered at
baseline and at 6, 12, 18, 24, and 36 months post-enroliment.[5]

Statistical Analysis: The primary analysis was an intent-to-treat comparison of 3-year overall
survival between the two arms, adjusted for potential biases inherent in the biologic assignment
design.[1]

Quantitative Data Summary

The study demonstrated a significant survival advantage for patients in the Donor arm. The key
quantitative outcomes are summarized in the tables below.

Table 1: Patient Demographics and Baseline Characteristics
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Characteristic Donor Arm (n=260) No-Donor Arm (n=124)
Median Age (years) 66.5 67.1

Male Gender (%) 68 65

IPSS Intermediate-2 (%) 62 65

IPSS High (%) 38 35

Median time from diagnosis to
4.6 4.4
enrollment (months)

Note: Data compiled from multiple sources. Exact numbers may vary slightly between
publications.

Table 2: Primary and Secondary Outcomes

Endpoint Donor Arm No-Donor Arm p-value

3-Year Overall
_ 47.9% 26.6% 0.0001
Survival[1]

3-Year Leukemia-Free
) 35.8% 20.6% 0.003
Survival[1]

Table 3: Quality of Life Outcomes

Finding

No clinically significant differences in quality of life were found between the Donor and No-Donor

arms.[1]

The survival advantage for the alloHCT arm did not come at the cost of worse QOL.[5]

Visualizations
Experimental Workflow
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The following diagram illustrates the logical flow of the BMT CTN 1102 trial, from patient

screening and enrollment to final analysis
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Caption: Experimental workflow of the BMT CTN 1102 trial.

Conclusion

The BMT CTN 1102 trial provided strong evidence supporting the use of reduced-intensity
allogeneic hematopoietic cell transplantation in older patients with higher-risk myelodysplastic
syndromes. The study demonstrated a significant improvement in both overall and leukemia-
free survival for patients with a suitable donor, without a detriment to their quality of life.[1][5]
These findings have had a practice-changing impact, encouraging earlier consideration and
referral for transplantation in this patient population. This technical summary provides
researchers with a detailed understanding of the trial's design and outcomes, which can inform
future research and clinical practice in the field of MDS and hematopoietic cell transplantation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DEFINING THE INTENSITY OF CONDITIONING REGIMENS : working definitions - PMC
[pmc.ncbi.nlm.nih.gov]

» 2. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in
Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges
and Opportunities in Implementation - PMC [pmc.ncbi.nim.nih.gov]

» 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
e 4. ascopubs.org [ascopubs.org]

o 5. Health-related quality of life in reduced-intensity hematopoietic cell transplantation based
on donor availability in patients aged 50-75 with advanced myelodysplastic syndrome: BMT
CTN 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [BMT CTN 1102 Trial: A Technical Summary for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1192410?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861656/
https://pubmed.ncbi.nlm.nih.gov/36251401/
https://www.benchchem.com/product/b1192410?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8578257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8578257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8578257/
https://cdn.clinicaltrials.gov/large-docs/81/NCT02016781/Prot_SAP_ICF_000.pdf
https://ascopubs.org/doi/10.1200/JCO.20.03380
https://pubmed.ncbi.nlm.nih.gov/36251401/
https://pubmed.ncbi.nlm.nih.gov/36251401/
https://pubmed.ncbi.nlm.nih.gov/36251401/
https://www.benchchem.com/product/b1192410#bmt-ctn-1102-trial-summary-for-researchers
https://www.benchchem.com/product/b1192410#bmt-ctn-1102-trial-summary-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1192410#bmt-ctn-1102-trial-summary-for-
researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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